molecular formula C8H5FN2O B11919356 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1190314-77-2

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B11919356
CAS No.: 1190314-77-2
M. Wt: 164.14 g/mol
InChI Key: WNCXAXKYEBCRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190314-77-2 ) is a high-purity fluorinated heterocyclic compound supplied with a minimum purity of 97% (citation:2) . This chemical, with a molecular formula of C 8 H 5 FN 2 O and a molecular weight of 164.14 g/mol (citation:2) , serves as a valuable building block in medicinal chemistry and drug discovery research. Its structure incorporates both an electron-withdrawing fluorine atom and a reactive aldehyde group on a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. The aldehyde functional group is a key handle for synthesis, enabling its use in condensation reactions and as a precursor for more complex molecules. As a fluorinated analog of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (citation:1) , this compound is particularly useful for constructing molecular libraries and for the development of potential kinase inhibitors and other biologically active targets. Researchers can leverage its properties to modulate the electronic characteristics, metabolic stability, and binding affinity of their target compounds. This product is labeled with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) (citation:2) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1190314-77-2

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5FN2O/c9-7-2-1-6-5(4-12)3-10-8(6)11-7/h1-4H,(H,10,11)

InChI Key

WNCXAXKYEBCRDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C=O)F

Origin of Product

United States

Preparation Methods

Cyclization of Halogenated Pyridine Precursors

The construction of the pyrrolo[2,3-b]pyridine core often begins with halogenated pyridine derivatives. A notable approach involves the cyclization of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids. This method proceeds via a tandem Stille coupling and cyclization sequence, where the fluorine atom is retained at the 6-position through careful selection of reaction conditions. The intermediate 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine is subsequently oxidized to yield the aromatic pyrrolo[2,3-b]pyridine scaffold. While this route provides moderate yields (50–65%), it demands stringent temperature control (−78°C to 25°C) to prevent defluorination.

Formylation via Duff Reaction

Introducing the aldehyde group at the 3-position is frequently achieved through the Duff reaction, a regioselective formylation method. In this protocol, 6-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes electrophilic substitution using hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) under reflux . The reaction exploits the electron-rich C-3 position of the azaindole, directing formylation exclusively to this site. Typical yields range from 70–85%, with purification via flash chromatography ensuring >95% purity . A critical modification involves protecting the pyrrole nitrogen with a tosyl group prior to formylation, which prevents side reactions and improves solubility in polar aprotic solvents .

BOC Protection and Subsequent Deprotection

Tert-butyloxycarbonyl (BOC) protection is a cornerstone strategy for stabilizing reactive intermediates during multi-step syntheses. For 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, BOC protection is achieved by treating the azaindole with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile, catalyzed by 4-dimethylaminopyridine (DMAP) . This step proceeds at room temperature, affording the BOC-protected derivative in 82% yield . Subsequent deprotection employs hydrochloric acid (HCl) in methanol/water (3:1 v/v) under reflux, quantitatively regenerating the free aldehyde . This method is favored for its scalability and minimal side-product formation.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and limitations of the primary methods:

Method Yield Key Advantages Limitations
Cyclization50–65%Direct fluorine incorporationLow yields, harsh conditions
Duff Reaction70–85%High regioselectivityRequires nitrogen protection
BOC Protection/Deprotect82–89%Scalable, minimal purificationAcidic deprotection risks aldehyde loss
Sonogashira Coupling20–70%Versatile for analog synthesisLow yields with bulky alkynes
Suzuki Coupling75–90%High efficiency for aryl groupsRequires protected intermediates

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Scientific Research Applications

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes and receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can block the signaling pathways involved in tumor growth and metastasis .

Comparison with Similar Compounds

The structural and functional properties of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are best contextualized against analogs with variations in substituent type, position, and functional groups. Below is a detailed comparative analysis:

Substituent-Type Comparison

Table 1: Halogenated Analogs
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound F (6), CHO (3) C₈H₅FN₂O 180.15* High electronegativity; used in drug discovery
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Cl (6), CHO (3) C₈H₅ClN₂O 200.24 Larger halogen; increased lipophilicity
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Br (5), CHO (3) C₈H₅BrN₂O 259.06 Suzuki coupling precursor; steric bulk

Notes:

  • Fluorine vs. Chlorine/Bromine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and enhance hydrogen-bonding capacity compared to Cl/Br, making it preferable for target engagement in enzyme-active sites.
  • Positional Effects : Bromination at position 5 (vs. 6-fluoro) alters electronic distribution, as seen in NMR shifts (e.g., δ 9.93 ppm for aldehyde in 5-bromo analog ).
Table 2: Alkylated and Aryl-Modified Analogs
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications References
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CH₃ (1), CHO (3) C₁₀H₉N₂O 266.47 Enhanced solubility; reduced acidity at N1
5-(3,4-Dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde 3,4-(OCH₃)₂Ph (5), Ts (1), CHO (3) C₂₆H₂₃N₂O₅S 478.54 Aryl groups enable π-π stacking; tosyl group aids crystallinity
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde C₂H₅ (1), CHO (3) C₁₁H₁₁N₂O 193.22* Increased steric bulk vs. methyl; altered pharmacokinetics

Notes:

  • N1-Alkylation: Methyl or ethyl groups at N1 (e.g., 1-methyl or 1-ethyl analogs) reduce hydrogen-bond-donor capacity but improve metabolic stability and solubility .
  • Aryl Modifications : Suzuki coupling with 3,4-dimethoxyphenyl (Table 2) introduces electron-rich aromatic systems, enhancing interactions with hydrophobic protein pockets .

Functional Group Position Comparison

Table 3: Aldehyde Positional Isomers
Compound Name Aldehyde Position Substituent (Position) Molecular Weight Key Differences References
This compound 3 F (6) 180.15* Optimal for conjugating amines at C3
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde 4 F (6) 180.15* Altered regiochemistry may affect binding orientation

Notes:

  • C3 vs. C4 Aldehyde : The position of the aldehyde group influences reactivity in subsequent derivatizations. For example, C3-aldehydes are more commonly used in reductive amination due to steric accessibility .

Biological Activity

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS No. 1190314-77-2) is a heterocyclic compound characterized by its unique pyrrolo-pyridine structure. The compound features a fluorine atom at the 6th position and an aldehyde group at the 3rd position, making it an interesting candidate for various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₈H₅FN₂O
  • Molecular Weight : 164.14 g/mol
  • Purity : Typically ≥ 95%

Research indicates that this compound primarily interacts with Fibroblast Growth Factor Receptors (FGFRs) . The compound inhibits the activity of FGFRs, which play a crucial role in various cellular processes including cell proliferation and differentiation. This inhibition affects several biochemical pathways such as:

  • RAS-MEK-ERK Pathway
  • Phospholipase C gamma (PLCγ) Pathway
  • PI3K-Akt Pathway

The modulation of these pathways suggests potential applications in cancer therapy, particularly for tumors that exhibit aberrant FGFR signaling.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. For instance, one study reported that this compound showed significant antiproliferative activity against various cancer cell lines, including HCT116 (human colon cancer) and HeLa (cervical cancer) cells. The observed IC50 values were as low as 0.55 µM for HCT116 cells, indicating potent activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Preliminary data suggest that alterations to the pyrrolo-pyridine scaffold can enhance its binding affinity to biological targets. For example:

ModificationEffect on Activity
Fluorine substitutionIncreased binding affinity to FGFRs
Aldehyde group variationEnhanced cytotoxicity against cancer cells

Case Studies

  • MPS1 Inhibition Study : A study focusing on the inhibition of MPS1 kinase using derivatives of pyrrolo[3,2-c]pyridine scaffolds highlighted that compounds similar to this compound exhibited IC50 values ranging from 0.025 µM to 0.16 µM in cellular assays, showcasing their potential as anticancer agents.
  • Antimicrobial Activity : Another investigation into the antimicrobial properties of related compounds found that certain derivatives exhibited significant inhibitory effects against bacterial strains, suggesting a broader spectrum of biological activity beyond anticancer effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, early studies indicate favorable characteristics such as good metabolic stability and oral bioavailability in animal models.

Q & A

Q. What are the standard synthetic routes for 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, and what key reaction conditions are required?

The synthesis typically involves multi-step protocols starting from pyrrolopyridine precursors. A common method includes:

  • Fluorination : Introduction of fluorine at the 6-position using agents like Selectfluor or N-fluoropyridinium salts under anhydrous conditions.
  • Formylation : Application of the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group at the 3-position. Key conditions include inert atmospheres (N₂/Ar), controlled temperatures (0–60°C), and purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aldehyde proton resonance (δ 9.8–10.2 ppm).
  • HPLC-MS : To assess purity (>95%) and molecular weight verification (MW: 180.14 g/mol).
  • X-ray Crystallography : For unambiguous structural determination, particularly to resolve regiochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloroethane to reduce side reactions during formylation.
  • Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency.
  • Flow Chemistry : Implement continuous flow reactors for fluorination steps, improving scalability and yield by 15–20% .

Q. What mechanistic insights explain the reactivity of the aldehyde group in this compound during nucleophilic additions?

The aldehyde’s electrophilicity is enhanced by the electron-withdrawing fluorine and adjacent nitrogen atoms.

  • Kinetic Studies : Monitor reactions with amines or hydrazines via in-situ IR to track imine/enamine formation.
  • DFT Calculations : Predict regioselectivity in cross-coupling reactions, revealing preferential attack at the aldehyde over the pyrrole ring .

Q. What strategies are recommended for resolving contradictions in reported biological activities of derivatives of this compound?

  • Standardized Assays : Re-evaluate activities using uniform protocols (e.g., fixed IC₅₀ measurement conditions).
  • SAR Studies : Systematically modify substituents (e.g., replacing fluorine with chloro or methyl groups) to isolate electronic vs. steric effects.
  • Meta-Analysis : Cross-reference datasets from PubChem and EPA DSSTox to identify outliers or assay-specific artifacts .

Methodological Considerations

Q. How should researchers handle unexpected byproducts during the synthesis of this compound?

  • Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., over-fluorinated species or dimerization products).
  • Process Adjustments : Reduce reaction temperatures during fluorination steps or employ scavengers (e.g., molecular sieves) to trap excess reagents .

Q. What computational tools are most effective for predicting the physicochemical properties of this compound?

  • LogP Prediction : Use ChemAxon or ACD/Labs software to estimate partition coefficients, critical for pharmacokinetic profiling.
  • pKa Calculations : SPARC or MarvinSuite to determine acidity/basicity, guiding solubility optimization in biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.